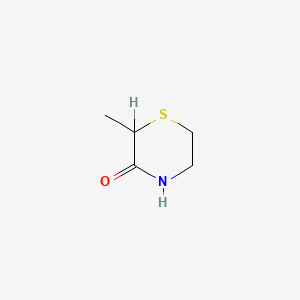

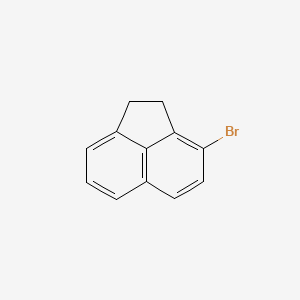

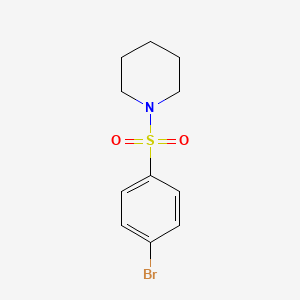

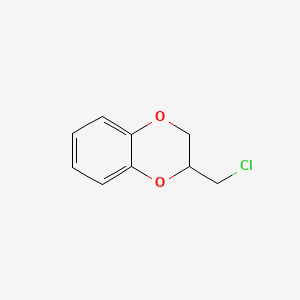

![molecular formula C10H14N2O2S B1266478 2-氨基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯 CAS No. 24237-44-3](/img/structure/B1266478.png)

2-氨基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves a variety of chemical reactions that build up its complex structure. A notable method includes the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride, producing corresponding ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates (Maruoka, Yamagata, & Yamazaki, 1993). This method exemplifies the one-pot synthesis approach, valued for its efficiency and simplicity in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal detailed information about the compound's crystal and molecular structure, including bond lengths, angles, and conformational details. For example, research involving similar compounds has highlighted the presence of intramolecular hydrogen bonding and detailed the monoclinic space group crystallization (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate participates in various chemical reactions, demonstrating its reactivity and potential for further chemical manipulation. These reactions can include annulations, where the compound acts as a synthon in the presence of catalysts to form new bonds and structures, showcasing its versatility in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

科学研究应用

新型杂环化合物的合成

- 2-氨基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯已被用作合成新型吡啶并噻吩并嘧啶衍生物的起始原料。这些衍生物在创建用于制药和材料科学的潜在用途的不同分子结构中具有应用 (El-Kashef 等人,2010).

催化的环化反应

- 该化合物在膦催化的 [4 + 2] 环化反应中充当合成子。它在高度官能化的四氢吡啶的合成中至关重要,展示了其在有机合成和潜在药物开发中的重要性 (Zhu 等人,2003).

药物合成中的关键中间体

- 作为用于合成普拉格雷(一种用于预防血栓的药物)的关键中间体,该化合物展示了其在制药工业中的重要性 (Weihui,2013).

一锅式合成方法

- 它已被用于便捷的一锅式合成方法中,以创建各种 4-氨基噻吩并[2,3-b]吡啶-5-羧酸乙酯,展示了其在简化复杂化学合成中的作用 (Maruoka 等人,1993).

光物理性质研究

- 该化合物对于合成用于研究光谱荧光性质的新型噻吩并[2,3-b]吡啶衍生物至关重要。此类研究在材料科学中很有价值,特别是在新型发光材料的开发中 (Ershov 等人,2019).

未来方向

The future directions for research on Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate could involve further exploration of its mechanism of action, particularly its role as an orthosteric antagonist of the A(1)AR . Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and physical and chemical properties. Finally, comprehensive safety and hazard assessments are needed to ensure its safe handling and use .

属性

IUPAC Name |

ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-3-4-12-5-7(6)15-9(8)11/h12H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVISNLMZGPDDEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCNC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178928 | |

| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

CAS RN |

24237-44-3 | |

| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)